molecular formula C24H32N4O4 B2361816 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034505-63-8

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2361816
CAS No.: 2034505-63-8
M. Wt: 440.544
InChI Key: BKAUZALSHKYTEF-UHFFFAOYSA-N
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Description

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is of significant interest in biomedical research for its role in selectively inhibiting a key regulator of necroptosis, a form of programmed cell death with relevance to a wide range of pathological conditions. Its mechanism of action involves occupying a unique allosteric pocket within RIPK1, stabilizing the kinase in an inactive conformation, which effectively blocks downstream signaling and cell death. Research utilizing this inhibitor is pivotal for elucidating the role of RIPK1-mediated necroptosis in diseases such as neurodegenerative disorders , inflammatory diseases , and certain cancer models . The structural design, featuring a central oxalamide linker, is characteristic of second-generation RIPK1 inhibitors developed for enhanced potency and metabolic stability. This product is intended for research purposes only, providing scientists with a critical tool to dissect cell death pathways and explore potential therapeutic interventions.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c29-21-2-1-17-13-19(14-18-5-10-28(21)22(17)18)26-24(31)23(30)25-15-16-3-8-27(9-4-16)20-6-11-32-12-7-20/h13-14,16,20H,1-12,15H2,(H,25,30)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAUZALSHKYTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an inhibitor of EGFR . It binds to the ATP-binding site of EGFR, preventing the activation of the intrinsic protein-tyrosine kinase activity of the receptor. This leads to inhibition of the signal transduction pathways which are implicated in the proliferation and survival of cancer cells.

Biological Activity

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyrroloquinoline core and an oxalamide functional group, which may enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of 350.4 g/mol. The structural characteristics suggest that it may interact with various biological targets due to its unique functional groups.

Property Value
Molecular FormulaC19H24N4O3
Molecular Weight350.4 g/mol
Structural FeaturesPyrroloquinoline core, oxalamide group

Antimicrobial Properties

Preliminary studies indicate that compounds similar to N1-(4-oxo...) exhibit significant antimicrobial activities. For instance, derivatives of pyrroloquinolines have demonstrated moderate potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, as well as antifungal activity against strains like Rhodotorula bogoriensis and Aspergillus flavus . This suggests that the compound may also possess similar therapeutic potential.

Interaction with Biological Targets

The oxalamide group in the structure is believed to facilitate interactions with various enzymes and proteins involved in cell signaling pathways. Compounds with similar structures have shown potential in inhibiting protein kinases and other cellular targets, which could elucidate the mechanism of action for N1-(4-oxo...) .

Case Studies

Research on related pyrroloquinoline derivatives has highlighted their diverse biological activities:

  • Anticancer Activity : Some derivatives have been reported to inhibit cell proliferation in various cancer cell lines including HeLa and HCT116 .
  • Antimicrobial Activity : Studies show that pyrroloquinoline derivatives possess antibacterial and antifungal properties, making them candidates for further pharmacological exploration .
  • Kinase Inhibition : Certain compounds have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), showcasing their potential in cancer therapy .

The exact mechanism of action for N1-(4-oxo...) remains under investigation. However, the presence of the pyrroloquinoline core suggests that it may interact with DNA or protein targets involved in tumor progression and cellular signaling .

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Modulation : The oxalamide moiety may interact with various enzymes, potentially acting as an inhibitor or modulator. Such interactions are crucial in drug design for targeting specific pathways involved in diseases.
  • Receptor Interaction : The compound's structure suggests it could engage with neurotransmitter receptors or other cellular targets, which may lead to therapeutic effects in neuropharmacology.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against cancer cell lines. Further research could explore the efficacy of this compound in cancer treatment.

Biological Activities

Research indicates potential biological activities associated with this compound:

  • Antioxidant Properties : Compounds similar to this oxalamide have shown promising antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : There is evidence that pyrroloquinoline derivatives can reduce inflammation markers in vitro and in vivo, suggesting a potential role in treating inflammatory disorders.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related oxalamides on different cancer cell lines. Results indicated that these compounds could inhibit cell proliferation through apoptosis induction. Further investigation into N1-(4-oxo...) could reveal similar or enhanced effects due to structural variations.

Case Study 2: Neuroprotective Effects

Research has shown that certain derivatives of pyrroloquinoline can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests that N1-(4-oxo...) might also possess neuroprotective properties worthy of exploration in neurodegenerative disease models.

Preparation Methods

Strategic Disconnections

The retrosynthetic analysis of the target compound reveals three key disconnections:

  • The oxalamide linkage between the pyrroloquinoline moiety and the piperidine unit
  • The bond between the tetrahydropyran and piperidine rings
  • The formation of the pyrroloquinoline core structure

This analysis leads to three main building blocks:

  • 8-amino-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline
  • 4-(aminomethyl)-1-(tetrahydro-2H-pyran-4-yl)piperidine
  • Oxalyl chloride (as the oxalamide forming reagent)

Synthetic Strategy Overview

The proposed synthetic route involves first preparing the individual building blocks separately, followed by their sequential coupling. The oxalamide coupling is typically performed in the final step due to the potential reactivity of the oxalamide functionality.

Synthesis of Pyrroloquinoline Component

Preparation of the Pyrroloquinoline Core

The synthesis of the 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety involves a cyclization approach to construct the tricyclic system. Based on methodologies for similar compounds, this can be accomplished through the following steps:

  • Starting with an appropriately substituted aniline derivative
  • Formation of the pyrrole ring through a cyclization reaction
  • Construction of the fused quinoline system
  • Introduction of the oxo (ketone) functionality at the 4-position

For the synthesis of related pyrroloquinoline derivatives, cyclization reactions are typically performed using appropriate precursors under controlled thermal conditions. The initial cyclization can be achieved using a Paal-Knorr or similar reaction to form the pyrrole ring, followed by additional cyclization to complete the quinoline system.

Functionalization of Position 8

To prepare the 8-amino derivative required for oxalamide coupling, several approaches can be considered:

  • Direct nitration of the pyrroloquinoline core followed by reduction
  • Introduction of a halogen at position 8 followed by amination
  • Use of a pre-functionalized starting material with a masked amino group

The choice of method depends on the compatibility with other functional groups and the overall synthetic efficiency. Based on similar compounds, the nitration-reduction sequence is often preferred due to its reliability.

Synthesis of Tetrahydropyran-Piperidine Component

Preparation of 4-(aminomethyl)-1-(tetrahydro-2H-pyran-4-yl)piperidine

The synthesis of this component can be achieved through the following general approach:

  • Start with 4-piperidone or 4-methylpiperidin-4-amine
  • Introduction of the aminomethyl group at the 4-position
  • N-alkylation with tetrahydropyran-4-ylmethyl halide or similar electrophile

Alternatively, a reductive amination approach can be used:

  • React tetrahydro-2H-pyran-4-one with 4-(aminomethyl)piperidine
  • Perform reductive amination using sodium cyanoborohydride or similar reducing agent

This methodology is supported by similar approaches in the literature for preparing substituted piperidines.

Protection and Deprotection Strategies

Given the presence of multiple amino groups, selective protection-deprotection strategies are essential. Common protecting groups include:

Protecting Group Application Deprotection Conditions
Boc (tert-butyloxycarbonyl) Primary amines TFA in DCM, HCl in dioxane
Cbz (benzyloxycarbonyl) Primary/secondary amines H₂, Pd/C; HBr/AcOH
Fmoc (9-fluorenylmethoxycarbonyl) Primary amines Piperidine in DMF
Trityl Primary amines TFA, HCOOH

For the synthesis of the target compound, a Boc protection strategy is often preferred due to the mild deprotection conditions that are compatible with other functional groups.

Oxalamide Coupling Methodology

General Oxalamide Formation

The oxalamide linkage is typically formed through the reaction of oxalyl chloride with amines. Based on the literature for similar compounds, two main approaches are used:

  • Sequential coupling method:

    • React oxalyl chloride with the first amine (pyrroloquinoline amine) in the presence of a base
    • React the resulting intermediate with the second amine (piperidine component)
  • One-pot method:

    • React oxalyl chloride with both amines simultaneously under controlled conditions

The sequential approach typically offers better control over the reaction selectivity and is generally preferred for unsymmetrical oxalamides like the target compound.

Optimization of Coupling Conditions

Key parameters for optimizing the oxalamide coupling include:

Parameter Optimal Conditions Effect on Yield
Solvent DCM, THF, or DMF Polar aprotic solvents improve reactivity
Base TEA, DIPEA, or K₂CO₃ Hindered bases reduce side reactions
Temperature -10°C to 0°C initially, then RT Low temperature for addition controls exotherm
Reaction time 4-12 hours Extended time may be needed for completion
Concentration 0.1M-0.5M More dilute conditions reduce side reactions

The use of DCM as solvent and triethylamine as base at low temperatures (-10°C to 0°C) typically provides optimal results for similar oxalamide formations.

Complete Synthetic Route for Target Compound

Proposed Synthesis Pathway

Based on the methodologies described above, a complete synthetic route for N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide can be proposed:

  • Synthesis of 8-nitro-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline
  • Reduction of the nitro group to give 8-amino-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline
  • Preparation of 1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carbonitrile
  • Reduction of the nitrile to give 4-(aminomethyl)-1-(tetrahydro-2H-pyran-4-yl)piperidine
  • Oxalamide coupling using oxalyl chloride

Detailed Reaction Conditions

The oxalamide coupling, which represents the key step in the synthesis, can be performed under the following conditions:

  • Dissolve 8-amino-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline (1.0 eq) in DCM (0.2M)
  • Cool to -10°C and add triethylamine (2.2 eq)
  • Add oxalyl chloride (1.1 eq) dropwise over 20 minutes
  • Stir for 2 hours while allowing to warm to 0°C
  • Add 4-(aminomethyl)-1-(tetrahydro-2H-pyran-4-yl)piperidine (1.2 eq)
  • Allow to warm to room temperature and stir for 8-12 hours
  • Purify by column chromatography or recrystallization

Purification and Characterization

Purification Techniques

The final compound and key intermediates can be purified using the following methods:

Technique Application Conditions
Flash chromatography Final compound Ethyl acetate:hexanes (1:5 to 1:1)
Recrystallization Final compound Ethanol/water or acetone/water
Acid-base extraction Amine intermediates pH adjustment for selective extraction
Trituration Final compound Diethyl ether or hexanes

Based on similar compounds, flash chromatography using a gradient elution system (ethyl acetate:hexanes) is typically most effective for the final purification.

Characterization Data

The target compound can be characterized by the following methods:

  • ¹H NMR spectroscopy (400-600 MHz)
  • ¹³C NMR spectroscopy
  • Mass spectrometry (HRMS, ESI-MS)
  • Infrared spectroscopy
  • Elemental analysis

Expected spectroscopic features include:

  • ¹H NMR: Signals for tetrahydropyran protons (3.5-4.0 ppm), piperidine methylene protons (1.5-2.5 ppm), pyrroloquinoline aromatic protons (7.0-8.0 ppm)
  • ¹³C NMR: Carbonyl carbons (160-180 ppm), aromatic carbons (120-150 ppm)
  • IR: Strong amide C=O stretching bands (1650-1700 cm⁻¹)
  • MS: Molecular ion peak corresponding to the molecular weight (calculated based on formula)

Alternative Synthetic Approaches

Convergent Synthesis Strategy

An alternative to the linear approach described above is a convergent synthesis where both the pyrroloquinoline and piperidine components are prepared separately with protected amine functionalities. These can then be coupled in a sequential manner with oxalyl chloride, potentially improving overall efficiency.

Solid-Phase Synthesis Approach

For research purposes or small-scale preparation, a solid-phase synthesis approach could be considered:

  • Immobilize one amine component on a solid support (e.g., Wang resin)
  • React with oxalyl chloride
  • Couple with the second amine component
  • Cleave from the resin to obtain the final product

This approach offers advantages in terms of purification simplicity and potential for parallel synthesis of analogs.

Reaction Optimization and Scale-Up Considerations

Critical Parameters for Optimization

For successful scale-up of the synthesis, several parameters require careful optimization:

Parameter Challenge Solution
Exothermicity of oxalyl chloride reactions Temperature control Efficient cooling, controlled addition
Purification at scale Column limitations Development of crystallization protocols
Reagent quantities Cost and handling Reduction of excess reagents
Reaction time Productivity Catalyst optimization, concentration adjustments

Q & A

Q. What are the key steps in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Coupling the pyrroloquinoline and piperidine-tetrahydropyran moieties via oxalic acid derivatives.
  • Purification : Techniques like column chromatography or recrystallization are critical to isolate the product .
  • Intermediate characterization : NMR and mass spectrometry validate intermediates at each stage .

Q. Which spectroscopic techniques confirm the molecular structure?

  • NMR spectroscopy : Assigns proton and carbon environments, confirming connectivity of the pyrroloquinoline and piperidine-tetrahydropyran groups .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric interactions and potential binding modes .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula and purity .

Q. What purification methods are effective post-synthesis?

  • Chromatography : Reverse-phase HPLC or silica gel chromatography remove unreacted starting materials and byproducts .
  • Recrystallization : Optimized solvent systems (e.g., DCM/hexane) improve crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Catalyst screening : Lewis acids (e.g., HATU) improve coupling efficiency in amide bond formation .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps .
  • Computational guidance : Reaction path search algorithms (e.g., quantum chemistry) predict optimal conditions, reducing trial-and-error .

Q. How do structural modifications influence biological activity?

  • Substituent effects : Modifying the tetrahydropyran or piperidine groups alters steric bulk and hydrogen-bonding capacity, impacting target affinity .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., fluorine or methyl groups) and test in biochemical assays (e.g., enzyme inhibition) .
  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics to validate SAR hypotheses .

Q. How to resolve contradictions in biological activity data across similar compounds?

  • Orthogonal assays : Compare results from enzyme inhibition, cell viability, and animal models to distinguish target-specific effects from off-target interactions .
  • Metabolic stability testing : Assess if discrepancies arise from differential metabolism (e.g., cytochrome P450 interactions) .
  • Crystallographic analysis : Co-crystal structures with targets clarify binding modes and explain potency variations .

Q. How to design stability studies under varying conditions?

  • Forced degradation : Expose the compound to heat, light, humidity, and acidic/basic conditions. Monitor degradation via HPLC and LC-MS to identify vulnerable sites .
  • Kinetic stability assays : Track decomposition rates at physiological pH (7.4) and temperature (37°C) .
  • Excipient compatibility : Test stability in formulation matrices (e.g., PEG, cyclodextrins) for preclinical development .

Q. What computational approaches predict reactivity or target interactions?

  • Density functional theory (DFT) : Models transition states to predict reaction pathways and regioselectivity .
  • Molecular docking : Screens binding poses against target proteins (e.g., kinases) to prioritize synthetic targets .
  • Molecular dynamics (MD) : Simulates conformational flexibility in solution, aiding solubility and permeability predictions .

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